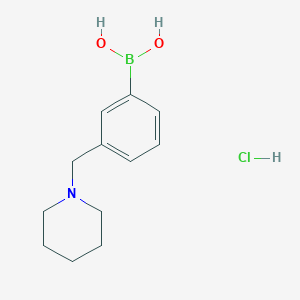

![molecular formula C12H10ClNO3 B1453465 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1208525-34-1](/img/structure/B1453465.png)

1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

Overview

Description

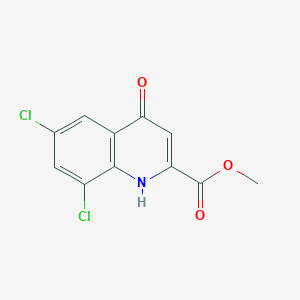

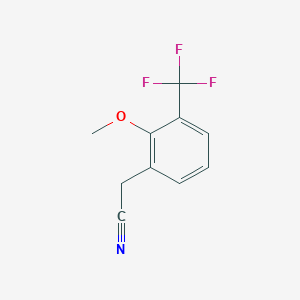

“1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is a unique chemical compound with the empirical formula C12H10ClNO3 and a molecular weight of 251.67 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string isO=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2Cl)=O .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione derivatives have been explored for their synthesis and potential applications in antimicrobial activities. Research indicates that these compounds, synthesized through reactions like diazotization followed by coupling with suitable derivatives, have been screened for their antimicrobial properties. Such screenings are essential for evaluating the potential of these derivatives as chemotherapeutic agents, indicating a significant application in the field of medical chemistry and drug development (Jain, Nagda, & Talesara, 2006).

Anticonvulsant and Analgesic Properties

Studies have also been conducted on the anticonvulsant and analgesic properties of certain this compound derivatives. These studies involve the synthesis of new series of these compounds and their evaluation in various acute models of epilepsy such as maximal electroshock and psychomotor seizure tests. The findings from these studies not only highlight the potential therapeutic applications of these compounds but also contribute to the understanding of their interaction with neuronal voltage-sensitive sodium and L-type calcium channels. This makes them potential candidates for neuropathic pain management and opens up new avenues for further research in medicinal chemistry (Góra et al., 2021).

Anticancer Activity

The application of certain derivatives of this compound in cancer treatment has also been a subject of research. For instance, a nitrogen mustard derivative linked to a 2,5-pyrrolidinedione showed a marked antiproliferative effect on mouse Sarcoma 180, indicating its potential as an anticancer agent. Although the compound exhibited toxicity in mice, its significant anticancer effect suggests that with further refinement and testing, it could be developed into a valuable chemotherapeutic agent (Naik, Ambaye, & Gokhale, 1987).

Safety and Hazards

Future Directions

The future directions for “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mechanism of Action

Mode of Action

It can be inferred that the compound may interact with its targets, possibly the carbonic anhydrase isoenzymes, leading to changes in their activity .

Biochemical Pathways

Given the potential target of carbonic anhydrase isoenzymes, it could be involved in pathways related to these enzymes .

Result of Action

Based on the potential target of carbonic anhydrase isoenzymes, it could potentially influence processes regulated by these enzymes .

Biochemical Analysis

Biochemical Properties

1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as voltage-gated sodium channels and L-type calcium channels, influencing their activity . These interactions are essential for understanding the compound’s potential therapeutic applications, especially in the context of anticonvulsant and antinociceptive activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of neuronal voltage-sensitive sodium and calcium channels, which are critical for maintaining cellular homeostasis and function . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of voltage-gated sodium channels and L-type calcium channels, leading to altered neuronal excitability and reduced pain perception . These interactions are crucial for its anticonvulsant and antinociceptive properties, making it a promising candidate for further drug development .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown consistent stability, with minimal degradation observed in in vitro studies . Long-term exposure to this compound has demonstrated sustained effects on cellular processes, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant anticonvulsant and antinociceptive activities without notable adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which are essential for its biotransformation and elimination from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy . Studies have shown that the compound is efficiently transported across cellular membranes, ensuring its effective distribution to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

properties

IUPAC Name |

1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHPRWSHYMYPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

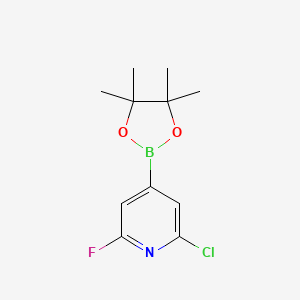

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)

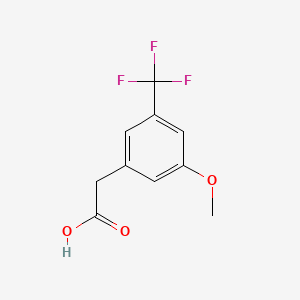

![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)